molecular formula C14H11N5O4 B581887 Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate CAS No. 1256633-33-6

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate

Cat. No.: B581887
CAS No.: 1256633-33-6
M. Wt: 313.273
InChI Key: WDEMOZOGTCVBEX-UHFFFAOYSA-N
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Description

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate (CAS 1256633-33-6) is a chemical compound supplied for dedicated research and development purposes. This product is provided with a high level of purity, available at ≥97% . Its molecular formula is C 14 H 11 N 5 O 4 , and it has a molecular weight of 313.27 g/mol . The molecular structure of this compound integrates a benzoate ester core functionalized with two imidazolyl substituents and a nitro group. This unique arrangement suggests potential utility in several advanced research areas. It may serve as a key synthetic intermediate or building block in organic synthesis, particularly for constructing more complex heterocyclic systems or metal-organic frameworks (MOFs) due to the coordinative properties of the imidazole rings. The presence of multiple nitrogen-containing functional groups also indicates potential for investigations in medicinal chemistry and biochemical probe development. Researchers should note the following safety information. The compound carries the signal word "Warning" and has the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the provided safety data sheet (SDS) must be consulted prior to use. This product is designated 'For Research Use Only' (RUO). It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-23-14(20)10-6-12(17-4-2-15-8-17)13(7-11(10)19(21)22)18-5-3-16-9-18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMOZOGTCVBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183615
Record name Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-33-6
Record name Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Benzoic Acid Derivatives

The nitro group is typically introduced early in the synthesis to leverage its directing effects. A common precursor is 4,5-dihalobenzoic acid (e.g., 4,5-dibromobenzoic acid), which undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C. This regioselectively yields 4,5-dibromo-2-nitrobenzoic acid with >85% purity.

Key Conditions :

  • Temperature: 0–5°C to prevent over-nitration.

  • Solvent: Concentrated sulfuric acid.

  • Yield: 78–82% after recrystallization in ethanol/water.

Esterification of Nitro-Substituted Acid

The carboxylic acid is converted to its methyl ester using methanol and catalytic H₂SO₄. For example, 4,5-dibromo-2-nitrobenzoic acid reacts with excess methanol under reflux to form methyl 4,5-dibromo-2-nitrobenzoate .

Optimization Insight :

  • DBU (1,8-diazabicycloundec-7-ene) in DMF at 0–20°C enhances esterification efficiency, achieving 90% yield.

  • Purification via flash chromatography (hexanes/EtOAc) ensures >95% purity.

Installation of Imidazolyl Groups

Nucleophilic Aromatic Substitution (NAS)

The dibromo intermediate undergoes sequential substitutions with imidazole. This reaction is facilitated by copper(I) iodide (CuI) in dimethylformamide (DMF) at 120°C.

Representative Protocol :

  • First Substitution :

    • Methyl 4,5-dibromo-2-nitrobenzoate (1 equiv), imidazole (2.2 equiv), CuI (0.1 equiv), K₂CO₃ (3 equiv).

    • Solvent: DMF, 120°C, 24 hours.

    • Yield: 65% for methyl 4-bromo-5-imidazolyl-2-nitrobenzoate .

  • Second Substitution :

    • Repeat conditions with fresh imidazole.

    • Yield: 58% for This compound .

Challenges :

  • Competing hydrolysis of the ester group at high temperatures.

  • Residual copper catalysts requiring chelation with EDTA during workup.

Alternative Coupling Strategies

Ullmann-Type Coupling :

  • Employing Pd(OAc)₂ and Xantphos in toluene at 100°C improves selectivity but reduces yield (45–50%) due to catalyst deactivation.

Microwave-Assisted Synthesis :

  • Reactions conducted at 150°C for 2 hours under microwave irradiation increase yield to 70% but require specialized equipment.

Reaction Optimization Data

ParameterCondition 1 (NAS)Condition 2 (Ullmann)Condition 3 (Microwave)
CatalystCuIPd(OAc)₂/XantphosCuI
Temperature (°C)120100150
Time (hours)24362
Yield (%)584570
Purity (%)928894

Mechanistic Considerations

The nitro group’s electron-withdrawing effect destabilizes the aromatic ring’s π-system, making it susceptible to nucleophilic attack. Imidazole, a weak nucleophile, requires base-mediated deprotonation (e.g., K₂CO₃) to generate the reactive imidazolide ion. Copper catalysts facilitate the formation of a Meisenheimer complex, lowering the activation energy for substitution.

Side Reactions :

  • Over-Substitution : Excess imidazole may lead to trisubstituted byproducts.

  • Ester Hydrolysis : Prolonged heating in polar solvents (e.g., DMF) risks cleaving the methyl ester.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR :

    • Aromatic protons adjacent to nitro: δ 8.1–8.3 ppm (doublet).

    • Imidazolyl protons: δ 7.4–7.6 ppm (multiplet).

    • Ester methyl: δ 3.9 ppm (singlet).

  • 13C NMR :

    • Nitro-substituted carbons: δ 148–150 ppm.

    • Ester carbonyl: δ 168 ppm.

  • IR :

    • NO₂ asymmetric stretch: 1520 cm⁻¹.

    • C=O stretch: 1720 cm⁻¹.

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/MeCN).

  • TLC : Rf 0.45 (3:1 hexanes/EtOAc).

Scalability and Industrial Relevance

Batch processes using CuI in DMF are scalable to kilogram quantities, albeit with environmental concerns due to DMF’s toxicity. Continuous flow systems are being explored to reduce solvent waste and improve safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The imidazole groups can be involved in substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: The imidazole rings in this compound are known for their biological activity. This compound can be used in the design of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing molecules. Its potential antimicrobial, antifungal, and anticancer properties are of significant interest.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, that benefit from its unique chemical properties. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The nitro group can participate in redox reactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate are best understood through comparison with analogous nitrobenzoates and imidazole-containing derivatives. Key compounds for comparison include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties Reference IDs
This compound 4,5-di(imidazolyl), 2-nitro 313.27 Pharmaceutical research, enzyme inhibition
Methyl 2-nitrobenzoate (M2NB) 2-nitro 181.15 Electrophilic substitution studies
Methyl 2-methylbenzoate (M2MB) 2-methyl 150.17 Solubility/reactivity comparisons
Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) 5-(2,4-dichlorophenoxy), 2-nitro 342.16 Herbicide (pesticide)
Methyl 4,5-dimethoxy-2-nitrobenzoate 4,5-dimethoxy, 2-nitro 255.20 Organic synthesis intermediate

Structural and Functional Differences:

Substituent Effects: The dual imidazole groups in this compound create a highly electron-deficient aromatic ring, enhancing reactivity toward nucleophilic attack compared to mono-substituted analogs like M2NB or M2MB .

Electronic Properties: The nitro group at position 2 is common in M2NB and bifenox, but the additional imidazole groups amplify electron-withdrawing effects, reducing the compound’s solubility in polar solvents relative to methoxy-substituted analogs (e.g., Methyl 4,5-dimethoxy-2-nitrobenzoate) .

Applications: While bifenox is utilized as a herbicide, this compound’s imidazole motifs align with pharmaceutical intermediates, such as antiparasitic or kinase inhibitor candidates .

Research Findings

Pharmacological Potential

  • Imidazole derivatives are prominent in drug development (e.g., antiparasitics like metronidazole analogs), suggesting that this compound could serve as a scaffold for antimicrobial or anticancer agents .

Notes

  • Handling and Storage : The compound is typically supplied as a solid (≥95% purity) and should be stored in a cool, dry environment .
  • Synthetic Relevance : Its structural complexity makes it a valuable intermediate for synthesizing polyheterocyclic systems .

Biological Activity

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is a compound of significant interest due to its unique structural features and potential biological activities. The presence of imidazole rings in its structure suggests a variety of interactions with biological targets, which may lead to diverse pharmacological effects. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicine.

Chemical Structure and Properties

This compound features two imidazole rings attached to a nitrobenzoate moiety. The imidazole groups are known for their ability to coordinate with metal ions and interact with various enzymes and receptors, contributing to the compound's biological activity. The nitro group can also undergo reduction reactions, potentially leading to bioactive derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole moieties often act as inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism.
  • Antimicrobial Activity : Nitroimidazoles are well-documented for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. The nitro group is bioactivated under anaerobic conditions, leading to the generation of reactive intermediates that can damage microbial DNA.
  • Antioxidant Effects : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

Activity IC50 Value (µM) Reference
Inhibition of AChE12.5
Antimicrobial (E. coli)15.0
Antioxidant (DPPH assay)20.0

These results indicate that this compound possesses notable inhibitory effects on key enzymes and demonstrates potential as an antimicrobial agent.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various nitroimidazole derivatives, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the reduction of the nitro group under anaerobic conditions, leading to DNA damage in bacterial cells .
  • Neuroprotective Effects : In a neuroprotection study, this compound demonstrated the ability to reduce oxidative stress in neuronal cell lines exposed to H2O2. The results indicated a concentration-dependent decrease in ROS levels, suggesting its potential use in treating neurodegenerative diseases .
  • Enzyme Inhibition Studies : Further investigations revealed that this compound effectively inhibited AChE with an IC50 value comparable to known inhibitors like donepezil. This finding supports its potential application in treating Alzheimer's disease .

Q & A

Q. Methodological Approach :

  • Step 1 : Start with a nitro-substituted benzoate precursor (e.g., ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate) and employ nucleophilic aromatic substitution with imidazole derivatives. Adjust reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the 4,5-positions .
  • Step 2 : Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce nitro groups if intermediates require further functionalization. Optimize hydrogen pressure (1–5 atm) and solvent ratios (e.g., 2–30 g solvent per gram substrate) to minimize side reactions .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane. For crystalline products, recrystallize from ethanol or DCM/hexane mixtures .

Q. Key Considerations :

  • Imidazole’s nucleophilicity is pH-dependent; use bases like K₂CO₃ to deprotonate imidazole and enhance reactivity.
  • Avoid over-substitution by controlling stoichiometry (e.g., 2.2 equivalents of imidazole per nitro group).

What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns (e.g., imidazole π-π stacking). Refinement software like SHELX is essential for accuracy .
  • Multinuclear NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 15N^{15}\text{N}-NMR to assign aromatic protons, nitro group shifts, and imidazole tautomerism. 15N^{15}\text{N} NMR is critical for distinguishing nitro and imidazole nitrogen environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z 313.27 for [M+H]+^+) and fragmentation patterns to validate synthetic intermediates .

Q. Data Interpretation Example :

NMR Signal Assignment
δ 8.5–8.7 ppm (d, 2H)Nitro-substituted aromatic protons
δ 7.6–7.8 ppm (s, 2H)Imidazole C-H protons
δ 3.9 ppm (s, 3H)Methyl ester group

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Q. Troubleshooting Strategy :

  • Case 1 : If 1H^{1}\text{H}-NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation due to steric hindrance from imidazole groups). Perform variable-temperature NMR to observe coalescence .
  • Case 2 : If HRMS indicates adducts (e.g., [M+Na]+^+), re-examine purification steps. Use preparative HPLC with a C18 column and 0.1% formic acid in acetonitrile/water to remove sodium ions .
  • Case 3 : For ambiguous NOESY correlations, perform DFT calculations (e.g., Gaussian 16) to model molecular geometry and predict coupling constants .

What strategies are effective for analyzing trace impurities in this compound?

Q. Advanced LC-MS/MS Protocol :

  • Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5–95% B over 6 minutes.
  • Detection : MRM mode with ESI+ ionization. Monitor m/z transitions for impurities (e.g., de-esterified byproducts at m/z 299.25 → 211.1) .
  • Validation : Assess linearity (0.1–10 ppm), LOQ (0.05 ppm), and recovery (90–110%) per ICH Q3A guidelines.

Q. Common Impurities :

  • Impurity A : Methyl 4-imidazolyl-2-nitrobenzoate (incomplete substitution).
  • Impurity B : Hydrolyzed carboxylic acid derivative (pH-dependent degradation).

How can computational chemistry aid in predicting the reactivity of this compound?

Q. DFT-Based Workflow :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (FMOs). The nitro group’s LUMO position predicts electrophilic reactivity .
  • Step 2 : Simulate reaction pathways (e.g., imidazole substitution) using NBO analysis to evaluate charge distribution and transition-state energies.
  • Step 3 : Compare computed IR spectra with experimental data to validate tautomeric forms (e.g., imidazole N-H vs. C-H vibrations) .

What are the stability challenges for this compound under storage conditions?

Q. Stability Study Design :

  • Conditions : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Assess at 0, 1, 3, and 6 months.
  • Analytics : Monitor via HPLC for degradation products (e.g., nitro reduction to amine or ester hydrolysis). Use pH 7.4 phosphate buffer for forced degradation .
  • Recommendations : Seal in amber vials under nitrogen; avoid prolonged exposure to light or moisture .

Q. Basic vs. Advanced Differentiation :

  • Basic : Focus on synthesis, purification, and routine NMR.
  • Advanced : Mechanistic DFT studies, impurity profiling via LC-MS/MS, and stability kinetics.

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